2-(4-isobutylphenyl)-2-methyloxirane
Overview
Description
2-(4-isobutylphenyl)-2-methyloxirane is an organic compound with the molecular formula C13H18O. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a phenyl group substituted with an isobutyl group and a methyl group on the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isobutylphenyl)-2-methyloxirane typically involves the epoxidation of the corresponding alkene. One common method is the reaction of 2-methyl-2-[4-(2-methylpropyl)phenyl]propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the use of large-scale epoxidation processes. These processes often involve the use of catalysts, such as titanium silicalite-1 (TS-1), to enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-isobutylphenyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers .
Scientific Research Applications
2-(4-isobutylphenyl)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-isobutylphenyl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-methyl-2-phenyl-: This compound has a phenyl group instead of the isobutyl group.
Oxirane, 2-methyl-2-propyl-: This compound has a propyl group instead of the isobutyl group.
Oxirane, 2-(4-methylphenyl)-: This compound has a methyl group on the phenyl ring instead of the isobutyl group.
Uniqueness
2-(4-isobutylphenyl)-2-methyloxirane is unique due to the presence of both a phenyl group and an isobutyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
56374-24-4 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-2-[4-(2-methylpropyl)phenyl]oxirane |
InChI |
InChI=1S/C13H18O/c1-10(2)8-11-4-6-12(7-5-11)13(3)9-14-13/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
HUQRIMBWHODUKL-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C2(CO2)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2(CO2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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